1H-Indole, 6-methyl-1-(2-propen-1-yl)-
Overview
Description
“1H-Indole, 6-methyl-1-(2-propen-1-yl)-” is a chemical compound with the molecular formula C9H9N . It has a molecular weight of 131.1745 . The IUPAC Standard InChI for this compound is InChI=1S/C9H9N/c1-7-2-3-8-4-5-10-9(8)6-7/h2-6,10H,1H3 .
Molecular Structure Analysis
The molecular structure of “1H-Indole, 6-methyl-1-(2-propen-1-yl)-” can be viewed as a 2D Mol file or as a computed 3D SD file . The 3D structure may provide more insights into the spatial arrangement of atoms in the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of “1H-Indole, 6-methyl-1-(2-propen-1-yl)-” include a molecular weight of 131.1745 . The compound has a boiling point of 385.2 K under reduced pressure .Scientific Research Applications
Synthesis and Medicinal Chemistry Applications
1H-Indole derivatives have been extensively studied for their potential in medicinal chemistry. For example, the synthesis and evaluation of indole-based chalcones have revealed their ability to induce methuosis, a novel form of non-apoptotic cell death, in glioblastoma and other cancer cell types. This indicates potential therapeutic applications in treating cancers resistant to conventional treatments (Robinson et al., 2012). Furthermore, indole derivatives have been explored for their anti-inflammatory and analgesic activities, providing a basis for the development of novel nonsteroidal anti-inflammatory drugs (Rehman et al., 2022).
Organic Synthesis and Material Science
In the realm of organic synthesis, indole derivatives have been utilized in the facile synthesis of biologically important molecules, such as quinoxalines. This demonstrates the versatility of indole compounds in constructing complex heterocyclic systems, which are prevalent in many biologically active compounds (Kamila et al., 2011). Additionally, indole-based compounds have been studied for their role as corrosion inhibitors, showcasing their application beyond medicinal chemistry into materials science (Verma et al., 2016).
Novel Compound Discovery and Evaluation
Research has also led to the discovery and characterization of novel indole-based compounds with potential biological activities. For instance, new alkaloids derived from deep-sea actinomycete strains have shown antimicrobial activity, expanding the scope of indole compounds in natural product research and potential drug discovery (Yang et al., 2012).
Properties
IUPAC Name |
6-methyl-1-prop-2-enylindole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N/c1-3-7-13-8-6-11-5-4-10(2)9-12(11)13/h3-6,8-9H,1,7H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVGVATIKBFTNJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=CN2CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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